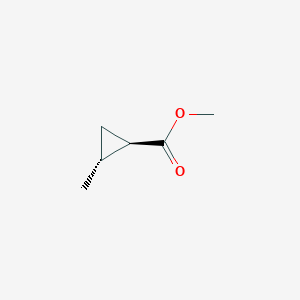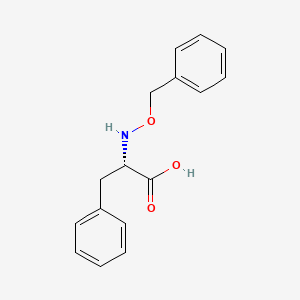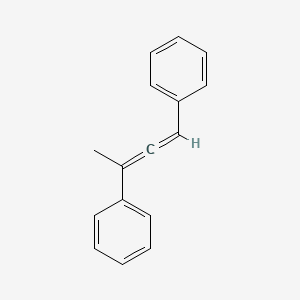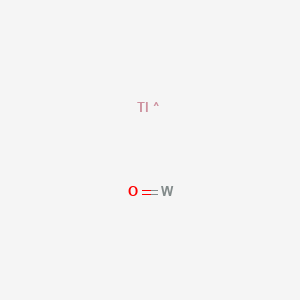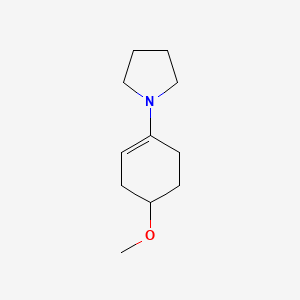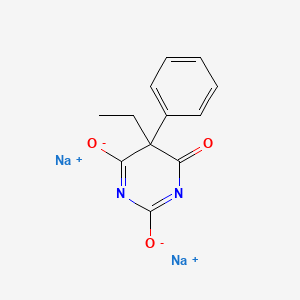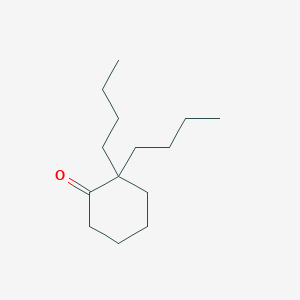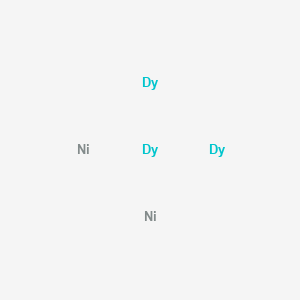
Dysprosium--nickel (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–nickel (3/2) is an intermetallic compound composed of dysprosium and nickel in a 3:2 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (3/2) can be synthesized through several methods, including solid-state reactions, co-electrodeposition, and high-temperature reduction processes. One common method involves the co-electrodeposition of dysprosium and nickel ions from a molten salt electrolyte, such as a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride, at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium and nickel ions on an inert tungsten electrode or an active nickel electrode leads to the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/2) typically involves high-temperature reduction processes. Dysprosium oxide and nickel oxide are mixed in the desired stoichiometric ratio and subjected to a high-temperature reduction using a reducing agent such as hydrogen gas. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of the desired intermetallic compound.
化学反応の分析
Types of Reactions
Dysprosium–nickel (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dysprosium–nickel (3/2) can be oxidized in the presence of oxygen to form dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to form the metallic elements.
Substitution: Dysprosium–nickel (3/2) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (e.g., DyCl3) and nickel halides (e.g., NiCl2).
科学的研究の応用
Dysprosium–nickel (3/2) has a wide range of scientific research applications due to its unique magnetic and electronic properties. Some of the key applications include:
Catalysis: Dysprosium–nickel (3/2) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: The compound’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
作用機序
The mechanism of action of dysprosium–nickel (3/2) is primarily related to its magnetic and electronic properties. The compound exhibits slow magnetic relaxation, which is attributed to the combination of high-spin ground states and easy-axis magnetic anisotropy. This property makes it a potential candidate for single-molecule magnets, which have applications in high-density information storage and quantum computing . The molecular targets and pathways involved in its mechanism of action include the interaction of dysprosium and nickel ions with their respective ligands and the formation of stable intermetallic phases.
類似化合物との比較
Dysprosium–nickel (3/2) can be compared with other similar intermetallic compounds, such as dysprosium–iron (3/2) and dysprosium–cobalt (3/2). While all these compounds exhibit unique magnetic properties, dysprosium–nickel (3/2) stands out due to its higher thermal stability and resistance to oxidation. Additionally, the combination of dysprosium and nickel results in a compound with enhanced catalytic properties compared to its iron and cobalt counterparts .
List of Similar Compounds
- Dysprosium–iron (3/2)
- Dysprosium–cobalt (3/2)
- Dysprosium–copper (3/2)
特性
CAS番号 |
55762-98-6 |
|---|---|
分子式 |
Dy3Ni2 |
分子量 |
604.89 g/mol |
IUPAC名 |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.2Ni |
InChIキー |
LMDACHKDIJMTMF-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Dy].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


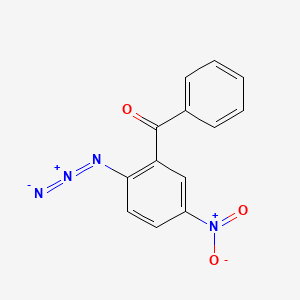
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)

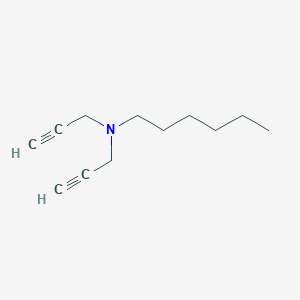
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
